molecular formula C7H7IOZn B3255411 4-Methoxyphenylzinc iodide CAS No. 254454-47-2

4-Methoxyphenylzinc iodide

Cat. No.: B3255411
CAS No.: 254454-47-2
M. Wt: 299.4 g/mol
InChI Key: JVJFRVJNFBRNFW-UHFFFAOYSA-M
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Description

4-Methoxyphenylzinc iodide: is an organozinc compound with the molecular formula CH₃OC₆H₄ZnI . It is commonly used in organic synthesis as a nucleophile in various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the field of synthetic organic chemistry .

Mechanism of Action

Target of Action

4-Methoxyphenylzinc iodide is a type of organozinc reagent . Organozinc reagents are typically used in organic synthesis, where they act as nucleophiles and can react with a variety of electrophilic targets. The primary targets of this compound are therefore electrophilic carbon atoms present in various organic compounds .

Mode of Action

The mode of action of this compound involves its reaction with electrophilic carbon atoms. The zinc atom in the compound carries a partial negative charge, allowing it to act as a nucleophile. It forms a bond with the electrophilic carbon atom, leading to the formation of a new carbon-carbon bond .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds in organic compounds. This can lead to the synthesis of new compounds or the modification of existing ones . The specific molecular and cellular effects would depend on the nature of the compounds being synthesized and their subsequent interactions with biological systems.

Action Environment

The action of this compound is highly dependent on the environment in which it is used. As a laboratory reagent, it is typically used in controlled conditions, including specific temperatures and solvents, to optimize its reactivity . In particular, it is often used in anhydrous and oxygen-free environments to prevent its decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyphenylzinc iodide can be synthesized through the direct insertion of zinc into 4-iodoanisole. The reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often involve heating the mixture to facilitate the insertion of zinc into the carbon-iodine bond .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenylzinc iodide primarily undergoes nucleophilic addition reactions. It can participate in various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound include substituted aromatic compounds, coupled products, and reduced organic molecules .

Scientific Research Applications

4-Methoxyphenylzinc iodide has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Plays a role in the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of materials with specific properties.

    Biological Studies: Employed in the modification of biomolecules for research purposes.

Comparison with Similar Compounds

  • Phenylzinc iodide
  • 3-Methoxyphenylzinc iodide
  • 4-Acetoxyphenylzinc iodide
  • 2,5-Difluoro-4-methoxyphenylzinc bromide

Comparison: 4-Methoxyphenylzinc iodide is unique due to the presence of the methoxy group at the para position, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylzinc iodide, the methoxy group can provide additional stabilization to the intermediate species formed during reactions. This can lead to higher yields and selectivity in certain synthetic applications .

Properties

IUPAC Name

iodozinc(1+);methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJFRVJNFBRNFW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=[C-]C=C1.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IOZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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